4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE
Overview
Description
4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a piperidine ring, and a methanesulfonyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE: Similar structure but with a piperazine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE imparts unique chemical properties, such as increased solubility in water and the ability to form hydrogen bonds. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-2-4-16(5-3-15)14-25(22,23)20-8-6-17(7-9-20)18(21)19-10-12-24-13-11-19/h2-5,17H,6-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOSOJXXSUAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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